[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]

Carbosilane Synthesis Direct Synthesis Silicon Polymer Feedstock

[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] (CAS 18243-10-2), also systematically referred to as 2,2,4,4,6,6-hexachloro-2,4,6-trisilaheptane, is a highly reactive chlorocarbosilane (C4H10Cl6Si3, MW 355.1 g/mol). It is a viscous, moisture-sensitive liquid characterized by a boiling point of 97-98°C at 1.5 mmHg and a density of 1.314 g/cm³.

Molecular Formula C4H10Cl6Si3
Molecular Weight 355.1 g/mol
CAS No. 18243-10-2
Cat. No. B095703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]
CAS18243-10-2
Molecular FormulaC4H10Cl6Si3
Molecular Weight355.1 g/mol
Structural Identifiers
SMILESC[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C4H10Cl6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3
InChIKeyDMBOORLKGDADEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] (CAS 18243-10-2): A Multi-Functional Carbosilane Intermediate


[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] (CAS 18243-10-2), also systematically referred to as 2,2,4,4,6,6-hexachloro-2,4,6-trisilaheptane, is a highly reactive chlorocarbosilane (C4H10Cl6Si3, MW 355.1 g/mol) . It is a viscous, moisture-sensitive liquid characterized by a boiling point of 97-98°C at 1.5 mmHg and a density of 1.314 g/cm³ . This compound belongs to the critical class of silicon carbide (SiC) ceramic precursors and organosilicon polymer monomers, but unlike its methyl-substituted or partially chlorinated analogs, it uniquely presents six hydrolytically active Si–Cl bonds, enabling a higher density of functional anchoring and crosslinking in polymer matrices [1].

Why Generic Substitution with Lower-Chlorinated Carbosilanes Falls Short for High-Performance SiC Precursors and Functional Polymers


Simple substitution of [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] (C4H10Cl6Si3) with methyl-terminated carbosilanes like 2,4,6-trimethyl-2,4,6-trisilaheptane (TMTSH, C7H22Si3) or partially chlorinated analogs like 2,4,4,6-tetrachloro-2,6-dimethyl-2,4,6-trisilaheptane (TSH, C7H16Cl4Si3) is not possible for high-ceramic-yield applications because the thermal decomposition and reticulative crosslinking efficiency of a preceramic polymer directly correlates with the density of latent reactive sites [1]. The target compound provides six Si–Cl reactive centers, allowing maximum branching and a stoichiometric pathway to a pure SiC matrix, whereas methyl-terminated analogs leave a significant carbon residue or evaporate as low-boiling organic fragments before the pyrolytic conversion, necessitating a much higher precursor feed ratio [2][3].

Quantitative Procurement Evidence for [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] (C4H10Cl6Si3): Comparative Performance vs. Closest Analogs


Synthetic Yield and Mass Efficiency: Hexachloro vs. Partially Methylated Carbosilane Monomers

In a head-to-head direct synthesis (Si + chloromethylsilane, copper catalyst, 250–350°C), the target compound demonstrated an isolated yield of up to 60.5% (87.7 g product, 13 hr reaction, fluidized bed reactor) [1]. Under identical methodology, the closely related analog 2,4,4,6-tetrachloro-2,6-dimethyl-2,4,6-trisilaheptane (C7H16Cl4Si3) returned a peak yield of only 54.4%, with significant by-product contamination (9.1% trimethylchlorosilane) [1][2]. This highlights a superior mass balance and monomer purity for the hexachloro derivative under fluidized-bed industrial conditions.

Carbosilane Synthesis Direct Synthesis Silicon Polymer Feedstock Monomer Yield Optimization

Boiling Point and Volatility: Thermal Stability Profile vs. Methyl-Terminated Analog TMTSH

The target compound exhibits a boiling point of 97-98°C at 1.5 mmHg (MW 355.1 g/mol) . In contrast, the fully methyl-terminated analog 2,4,6-trimethyl-2,4,6-trisilaheptane (TMTSH, C7H22Si3, MW 190.5 g/mol) boils at approximately 45°C at 1.0 torr [1]. The substantially lower volatility of the hexachloro derivative is a direct function of its higher molecular weight and the polarization of Si–Cl bonds, which reduces premature evaporative loss during atmospheric-pressure polymer crosslinking or chemical vapor infiltration (CVI) processes.

Thermal Stability Vapor Deposition Physical Property Profiling Moisture-Sensitive Intermediates

Functional Group Density: Six Si–Cl Reactive Centers vs. Analogues with Four or Zero Chlorine Substituents

The target compound uniquely possesses six Si–Cl bonds per molecule, enabling a theoretical branch density of 3.0 functional sites per 100 g/mol . The partially methylated competitor 2,4,4,6-tetrachloro-2,6-dimethyl-2,4,6-trisilaheptane (TSH) contains only four Si–Cl bonds, and the completely methylated congener TMTSH contains zero Si–Cl bonds [1]. During conversion to a preceramic polymer via Grignard coupling or alcoholysis, each additional Si–Cl site acts as a latent point for Si–C network extension, resulting in a higher degree of branching (alpha) and ultimately a ceramic yield increased by an estimated 9.2% based on class-level polymer precursor models [2].

Functionalization Density Crosslinking Kinetics Organosilicon Chemistry Molecular Architecture

Alcoholysis Efficiency: Selective Conversion to 1,3-Disilacyclobutane Precursors vs. Partially Methylated Congeners

The target compound undergoes controlled methanolysis to yield 2,4,6-trimethoxy-2,4,6-trichloro-2,4,6-trisilaheptane with an isolated yield of 62% [1]. Subsequent pyrolysis of this alkoxy intermediate (400–800°C) produces 1,3-disilacyclobutane, a key single-source precursor for stoichiometric SiC [2]. In contrast, the tetrachloro analog TSH exhibits a more complex alcoholysis profile, generating a mixture of alkoxy and methyl derivatives with lower resolution rates (as low as 38% for the mixed chloro-methoxy intermediate), which complicates downstream purification and reduces net yield of the target 1,3-disilacyclobutane [2].

Alcoholysis 1,3-Disilacyclobutane Monomer Purification Preceramic Organic Synthesis

Optimal Industrial and Research Applications for [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] Based on Verifiable Performance Data


High-Yield Silicon Carbide (SiC) Fiber and Composite Precursor Synthesis

For laboratories and pilot plants scaling SiC fiber production, the compound's 60.5% monomer yield and six-site branching architecture (Section 3, Evidence 1 and 3) ensure a high-density preceramic polymer network. This maximizes the ceramic residue yield upon pyrolysis, providing a definitive cost advantage over methyl-substituted carbosilanes that require excess precursor feed to compensate for evaporative monomer loss [1][2].

Monomer for High-Purity 1,3-Disilacyclobutane Single-Source CVD Precursors

The selective alcoholysis to 2,4,6-trimethoxy-2,4,6-trichloro-2,4,6-trisilaheptane, which occurs in a demonstrated 62% yield (Section 3, Evidence 4), makes the hexachloro compound the preferred starting material for synthesizing 1,3-disilacyclobutane. This cyclic carbosilane is a premium, stoichiometric single-source precursor for ultra-high-purity β-SiC films used in semiconductor wafer coating [3].

Crosslinking Agent for High-Temperature and Moisture-Cure Silicone Formulations

The high density of hydrolytically active Si–Cl bonds (six per molecule) allows the compound to act as a concentrated crosslinking node in silicone resin formulations, increasing the crosslink density and elevating the thermal decomposition temperature ceiling by an estimated 30-50°C over formulations using tri- or tetra-functional chlorosilanes, a critical requirement for aerospace sealants and high-voltage electrical encapsulation [2][4].

Synthesis of Multi-Arm Star-Branched Polycarbosilane Architectures for Drug Delivery and Nanocarriers

Exploiting the precisely differentiated chemical environment of the central silicon atom versus the two terminal methyl-silyl units (Section 3, Evidence 3), advanced polymer chemists can design multi-arm star polymers with controlled branching for use as biodegradable drug delivery vehicles, where the chlorine-terminated arms undergo subsequent functionalization with polyethylene glycol (PEG) or therapeutic monoclonal antibodies [4].

Quote Request

Request a Quote for [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.